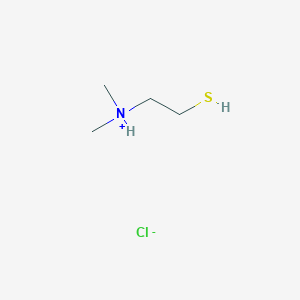

2-(Dimethylamino)ethanethiol hydrochloride

Descripción general

Descripción

2-(Dimethylamino)ethanethiol hydrochloride is a chemical compound with the molecular formula C4H11NS·HCl. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to act as a cationic ligand and a metal-complexing agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanethiol hydrochloride can be synthesized by reacting 2-(Dimethylamino)ethanethiol with hydrochloric acid. The reaction typically occurs at room temperature, and the product is precipitated from the solution .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)ethanethiol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation and substituted thiol derivatives from nucleophilic substitution .

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Inhibition

2-(Dimethylamino)ethanethiol hydrochloride is known for its role as a metal-complexing agent. It binds to the active sites of serine proteases such as trypsin and chymotrypsin, inhibiting their activity. This property is crucial in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .

Synthesis of Anticholinesterase Drugs

This compound serves as a precursor in the synthesis of Echothiophate Iodide, an anticholinesterase medication used in treating glaucoma. Its ability to modify cholinergic transmission makes it significant in pharmacological research .

Analytical Chemistry

Fluorescent Derivatization

this compound is employed in the derivatization of primary amines using o-Phthalaldehyde (OPA). The resulting fluorescent adducts exhibit optimal excitation at 330 nm and emission at 465 nm, making them suitable for sensitive detection in chromatographic analyses .

Colorimetric Detection Methods

A colorimetric detector utilizing this compound has been developed for monitoring V-type nerve agents and their hydrolytic products. The method demonstrates high selectivity and sensitivity, allowing for real-time environmental monitoring without sample processing .

Material Science

Surface Modification of Nanoparticles

In materials science, this compound acts as a cationic ligand for the surface modification of gold nanoparticles. This application enhances the stability and functionality of nanoparticles for use in drug delivery systems and biosensors .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)ethanethiol hydrochloride involves its ability to form stable complexes with metals. This property is due to the presence of the thiol and dimethylamino groups, which can coordinate with metal ions. The compound’s cationic nature also allows it to interact with negatively charged surfaces, making it useful in surface modification applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Diethylaminoethanethiol hydrochloride

- Cysteamine

- 5,5′-Dithiobis(2-nitrobenzoic acid)

- 2-(Butylamino)ethanethiol

Uniqueness

2-(Dimethylamino)ethanethiol hydrochloride is unique due to its combination of a thiol group and a dimethylamino group, which provides it with distinct reactivity and complexation properties. This makes it particularly useful in applications requiring strong metal coordination and surface modification .

Actividad Biológica

2-(Dimethylamino)ethanethiol hydrochloride, commonly referred to as MEDA, is a compound with significant biological activity, particularly in pharmacological and biochemical research. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in the study of enzyme mechanisms and potential therapeutic applications.

- Molecular Formula : C₄H₁₂ClNS

- Molecular Weight : 141.66 g/mol

- CAS Number : 13242-44-9

- Melting Point : 150-160 °C

MEDA has been shown to bind to the active sites of serine proteases, a class of enzymes critical for protein degradation and cell signaling. This binding inhibits the activity of these enzymes, including trypsin and chymotrypsin, which are essential for various biological processes .

Inhibition Studies

Research indicates that MEDA effectively inhibits serine proteases, which can be utilized to explore enzyme regulation and function. The inhibition mechanism involves competitive binding at the enzyme's active site, leading to decreased enzymatic activity.

Applications in Research

MEDA serves multiple roles in scientific research:

- Enzyme Inhibition Studies : It is used to study the dynamics of serine proteases and their role in physiological processes.

- Chemical Synthesis : MEDA acts as a reagent in synthetic organic chemistry, facilitating the formation of more complex molecules .

- Detection Methods : A colorimetric detector tube has been developed for detecting 2-(dialkylamino)ethanethiols, including MEDA, which can be applied in environmental monitoring and chemical safety .

Safety and Toxicology

While MEDA is valuable in research, it is classified as an irritant. Direct contact can cause skin and eye irritation, and inhalation may lead to respiratory issues. Proper safety measures are essential when handling this compound .

Comparative Analysis with Similar Compounds

The following table compares MEDA with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2-Aminoethanethiol | C₂H₇NS | Simpler structure without dimethyl substitution |

| N,N-Dimethylglycine | C₄H₉N | Contains a carboxylic acid functional group |

| 3-(Dimethylamino)propylamine | C₅H₁₄N₂ | Longer carbon chain; used in drug synthesis |

The distinct combination of a dimethylamino group and a thiol in MEDA provides unique reactivity patterns not found in these similar compounds.

Case Studies

- Inhibition of Serine Proteases :

- A study demonstrated that MEDA significantly inhibited trypsin activity in vitro, providing insights into its potential therapeutic applications in diseases involving protease dysregulation.

- Colorimetric Detection Development :

Propiedades

IUPAC Name |

2-(dimethylamino)ethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVFDGZJTPCULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046596 | |

| Record name | N,N-Dimethylcysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-44-9 | |

| Record name | 2-(Dimethylamino)ethanethiol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13242-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylcysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethanethiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43AX41U87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Dimethylamino)ethanethiol hydrochloride interact with semiconductor nanorods, and what are the downstream effects?

A1: this compound serves as a surface ligand for semiconductor nanorods, particularly those with a wurtzite crystal structure like CdSe and CdS. [] This interaction stems from the thiol group's affinity for the nanorod surface. Interestingly, the binding is weaker at the ends of the nanorods compared to the side faces. [] This difference in binding strength creates an amphiphilic character, with the ligand-capped sides being hydrophilic and the less capped ends being hydrophobic. This amphiphilicity drives the nanorods to self-assemble in an end-to-end fashion, driven by the hydrophobic effect, ultimately forming elongated nanowires and even 3D network structures. []

Q2: Beyond semiconductor nanorods, what other nanomaterials has this compound been used to modify?

A3: Research shows this compound effectively modifies the surface of multiwalled carbon nanotubes (MWNTs). [, ] The compound's positive charge in solution allows it to electrostatically interact with carboxylated MWNTs. [, ] This interaction enables the attachment of CdTe and CdSe nanoparticles, pre-stabilized with this compound, to the MWNTs, forming composites. [, ] This modification process significantly impacts the energy state of the MWNTs, as evidenced by UV-visible spectroscopy and X-ray photoelectron spectroscopy. [, ]

Q3: Are there studies demonstrating the use of this compound in bioconjugation applications?

A4: Yes, this compound has been successfully employed to cap CdTe quantum dots (QDs), making them water-soluble and enabling their bioconjugation with proteins. [] This positive capping facilitates interaction with negatively charged proteins like cytochrome c, leading to the formation of QD-protein bioconjugates. [] This interaction is size-dependent and can be observed through spectroscopic techniques, revealing changes in the QD's optical properties upon bioconjugation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.